N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a propane sulfonamide group attached to a substituted phenyl ring. The phenyl ring is functionalized with a methyl group at the 4-position and a 2-oxopiperidinyl moiety at the 3-position. The 2-oxopiperidinyl group introduces a conformationally constrained lactam ring, which may enhance binding affinity to biological targets through hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-10-21(19,20)16-13-8-7-12(2)14(11-13)17-9-5-4-6-15(17)18/h7-8,11,16H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNGKWOUXHGIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide typically involves the reaction of 4-methyl-3-(2-oxopiperidin-1-yl)aniline with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound differs from structurally related sulfonamides in substituent patterns and core heterocycles. Key comparisons include:
- Target vs. : The target lacks the thiazole and oxadiazole rings present in ’s compound, which are typically associated with metabolic stability and π-π stacking interactions. Instead, the 2-oxopiperidinyl group may confer improved solubility due to its polar lactam moiety.
- Target vs.
Physicochemical Properties
- The target’s lower molecular weight (~308.4 vs. 589.1 in Example 53) and absence of fluorine atoms may improve aqueous solubility, aligning with Lipinski’s rule-of-five criteria for drug-likeness.
Hypothetical Pharmacological Profiles
- Target Compound: The 2-oxopiperidinyl group could facilitate interactions with serine proteases or aminopeptidases, while the sulfonamide moiety might mimic endogenous substrates (e.g., p-aminobenzoic acid in dihydropteroate synthase inhibition).
- Compound: Fluorinated chromenones and pyrazolopyrimidines are often associated with kinase inhibition (e.g., cyclin-dependent kinases) .
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propane-1-sulfonamide, also referred to as MPS, is a sulfonamide compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of the biological activity of MPS, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula for MPS is , with a molecular weight of 310.41 g/mol. The compound is synthesized through a reaction involving 4-methyl-3-(2-oxopiperidin-1-yl)aniline and propane-1-sulfonyl chloride under basic conditions, typically using solvents like dichloromethane or tetrahydrofuran.
MPS exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of target molecules, thereby modulating their functions. This interaction often involves hydrogen bonding and hydrophobic interactions, which are crucial for the inhibition process.
Enzyme Inhibition
MPS has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain kinases that are pivotal in cancer progression. The compound's unique structural characteristics allow it to exhibit varying binding affinities compared to related compounds such as Apixaban and Rivaroxaban, which are known for their anticoagulant properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of MPS. Research indicates that MPS can induce apoptosis in cancer cell lines, exhibiting cytotoxic effects comparable to established chemotherapeutic agents. For example, in vitro studies demonstrated that MPS effectively reduced cell viability in various cancer cell lines, suggesting its role as a potential anticancer agent .
Table 1: Cytotoxicity of MPS in Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| MCF-7 | 2.5 | Doxorubicin | 1.62 |
| HepG2 | 1.85 | Doxorubicin | 1.62 |
| HL-60 | 0.41 | Erlotinib | 0.30 |
Study on Anticancer Activity
A study conducted by Alam et al. focused on the synthesis and evaluation of MPS derivatives for anticancer activity against breast cancer cell lines (MCF-7 and HepG2). The findings revealed that certain derivatives exhibited IC50 values comparable to Doxorubicin, indicating significant anticancer potential .
Inhibition of EGFR Kinase
Another notable study explored the efficacy of MPS in inhibiting the epidermal growth factor receptor (EGFR) kinase. The compound was found to inhibit EGFR with an IC50 value significantly lower than many known inhibitors, suggesting its potential utility in targeted cancer therapies .
Pharmacological Applications
MPS is not only limited to anticancer applications but also shows promise in other therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies suggest that MPS may possess anti-inflammatory properties, making it a candidate for treating autoimmune diseases.
- Antimicrobial Activity : Research indicates some sulfonamide derivatives exhibit antibacterial and antifungal activities, positioning MPS as a potential lead compound in the development of new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
